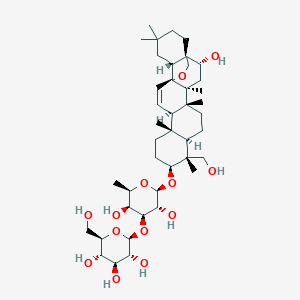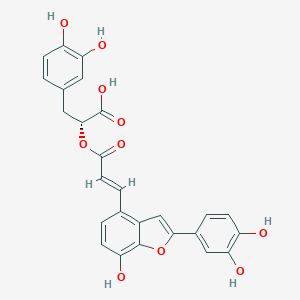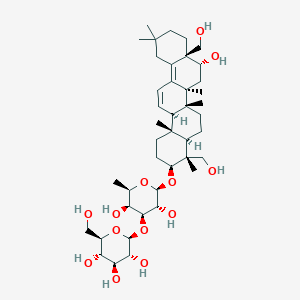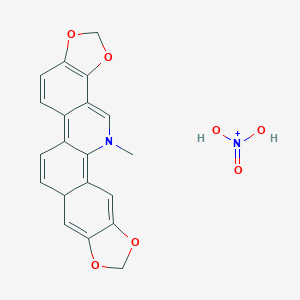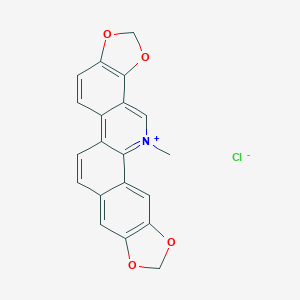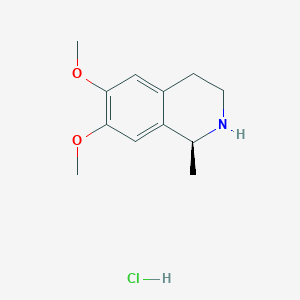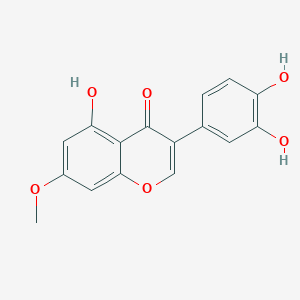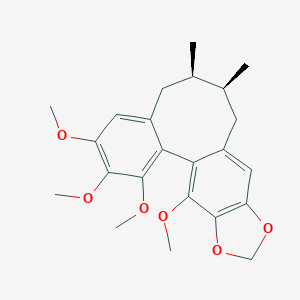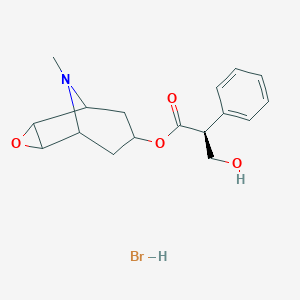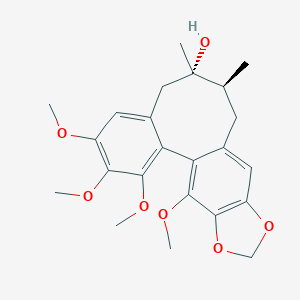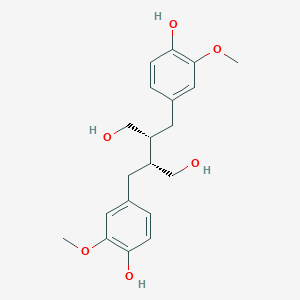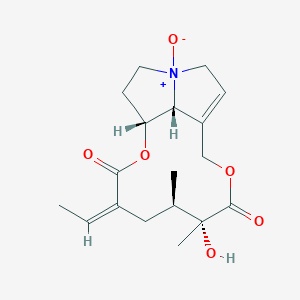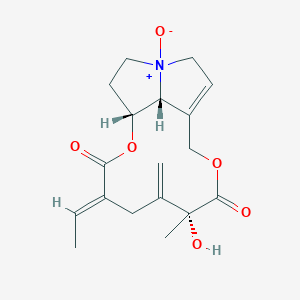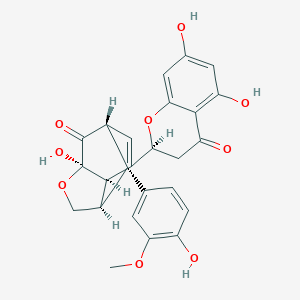
(+)-Silymonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Silymonin is a flavonolignan compound found in the seeds of Silybum marianum (milk thistle) plant. It has been widely studied for its potential therapeutic effects on various diseases, including liver diseases, cancer, and diabetes.
Aplicaciones Científicas De Investigación
Structure and Composition
- The structure of (+)-Silymonin, along with another flavanolignan named (-) Silandrin, was elucidated from a white flowering variety of Silybum marianum. These compounds were identified as 3-desoxy-isosilybin and 3-desoxy-silydianin, partly through spectroscopic investigations and chemical transformation into other derivatives and their partial synthesis (Szilági et al., 1981).
Therapeutic Applications and Effects
- Silybin and silymarin, closely related to (+)-Silymonin, have shown a range of applications beyond their traditional use as hepatoprotectants. They exhibit activities such as anticancer, canceroprotective, and hypocholesterolemic effects, impacting a variety of illnesses across different organs (Gazak et al., 2007).
- The antihepatotoxic effects of flavonolignans from Silybum marianum, including (+)-Silymonin, have been investigated, showing inhibitory actions in carbon tetrachloride-treated cultures and preventing cell lesions induced by galactosamine (Hikino et al., 1984).
Impact on Liver Damage and Regeneration
- Studies have demonstrated that silymarin, which includes (+)-Silymonin, can protect against liver damage caused by toxins such as fumonisin B1, while also enhancing hepatocyte proliferation and preventing apoptosis (He et al., 2004), (Sozmen et al., 2014).
Pharmacological Profile
- Silymarin's potential in liver diseases, as well as its safety, efficacy, and future uses, are well recognized. Its constituents like silybin and (+)-Silymonin offer protection through antioxidative, anti-lipid peroxidative, anti-inflammatory, and liver regenerating mechanisms (Pradhan & Girish, 2006).
Antioxidant and Anti-inflammatory Effects
- Silymarin, including (+)-Silymonin, is known for its antioxidant and anti-inflammatory effects, potentially providing a basis for its anticarcinogenic and cytoprotective roles. This involves inhibition of cell-signaling pathways such as NF-κB and modulation of various other molecular mechanisms (Manna et al., 1999).
Anticancer Activity
- The anticancer potential of silymarin has been extensively researched, showing its ability to suppress tumor cell proliferation, induce apoptosis, inhibit cell-survival kinases, and reduce inflammation, thereby suggesting its utility in cancer prevention and treatment (Agarwal et al., 2006), (Ramasamy & Agarwal, 2008).
Propiedades
Número CAS |
70815-31-5 |
|---|---|
Nombre del producto |
(+)-Silymonin |
Fórmula molecular |
C25H22O9 |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
(1R,3R,6R,7R,10R)-8-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one |
InChI |
InChI=1S/C25H22O9/c1-32-19-4-10(2-3-15(19)27)21-13-7-12(23-14(21)9-33-25(23,31)24(13)30)18-8-17(29)22-16(28)5-11(26)6-20(22)34-18/h2-7,13-14,18,21,23,26-28,31H,8-9H2,1H3/t13-,14-,18+,21+,23+,25-/m1/s1 |
Clave InChI |
YBGWTZSEYYMFJI-AXUSBXICSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@]4([C@H]3C(=C[C@H]2C4=O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Otros números CAS |
70815-31-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



